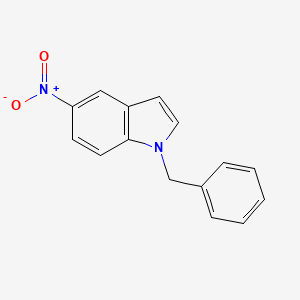

1-Benzyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-17(19)14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONPVIGEVNTHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431871 | |

| Record name | 1-Benzyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65795-95-1 | |

| Record name | 1-Benzyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Benzyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 1-benzyl-5-nitro-1H-indole, a key intermediate in various pharmaceutical and materials science applications. As a senior application scientist, this document is structured to deliver not just a procedural outline, but a thorough understanding of the reaction mechanism, critical experimental parameters, and comprehensive characterization of the target molecule.

Introduction and Significance

This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a benzyl group at the N-1 position and a nitro group at the C-5 position functionalizes the core indole structure, opening avenues for further chemical modifications and influencing the molecule's overall electronic and steric properties. This makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Strategic Approach to Synthesis: N-Alkylation of 5-Nitroindole

The most direct and widely employed synthetic route to this compound is the N-alkylation of the 5-nitroindole precursor. This strategy is predicated on the nucleophilicity of the indole nitrogen and its reaction with a suitable electrophile, in this case, benzyl bromide.

Mechanistic Considerations

The N-alkylation of indole proceeds via a two-step mechanism:

-

Deprotonation: The N-H proton of the indole ring is acidic and can be removed by a suitable base to form a resonance-stabilized indolide anion. The negative charge is delocalized over the pyrrole ring, enhancing its nucleophilicity.

-

Nucleophilic Substitution (SN2): The resulting indolide anion acts as a potent nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, leading to the formation of the N-C bond and displacement of the bromide leaving group.

The presence of the electron-withdrawing nitro group at the 5-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating deprotonation. However, it also deactivates the indole ring, potentially slowing down the subsequent nucleophilic attack. Therefore, the choice of base and reaction conditions is critical for achieving a high yield.[1]

Experimental Protocol: N-Benzylation of 5-Nitroindole

This section details a robust and reproducible protocol for the synthesis of this compound, adapted from established procedures for the N-alkylation of 5-nitroindoles.[1]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | ≥98% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | KOH | 56.11 | Anhydrous, ≥85% | Sigma-Aldrich |

| Benzyl Bromide | C₇H₇Br | 171.03 | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indole (2.00 g, 12.3 mmol).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and stir until the 5-nitroindole is completely dissolved. To this solution, add anhydrous potassium hydroxide (KOH, 0.69 g, 12.3 mmol) in one portion.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the complete deprotonation of the indole nitrogen. The color of the solution may change, indicating the formation of the indolide anion.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.47 mL, 12.3 mmol) dropwise to the reaction mixture using a syringe.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and n-hexane as the eluent.

-

Workup: Upon completion of the reaction, remove the DMF under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford this compound as a solid.

Figure 1: A schematic workflow for the synthesis of this compound.

Characterization of this compound

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Expected to be a yellow solid |

| CAS Number | 65795-95-1[2] |

Spectroscopic Data (Predicted and Analogous)

1H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Indole Ring): Signals corresponding to the protons on the 5-nitroindole core are expected in the aromatic region (δ 7.0-8.5 ppm). The presence of the nitro group will cause a downfield shift of the adjacent protons.

-

Aromatic Protons (Benzyl Ring): Signals for the five protons of the benzyl group are expected in the aromatic region (δ 7.2-7.4 ppm).

-

Benzylic Protons (-CH2-): A characteristic singlet for the two benzylic protons is anticipated around δ 5.3-5.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Indole Carbons: Resonances for the eight carbons of the indole ring are expected in the aromatic region, with the carbon bearing the nitro group (C-5) being significantly deshielded.

-

Benzyl Carbons: Signals for the six carbons of the benzyl ring will appear in the aromatic region, with the benzylic carbon appearing further upfield.

-

Benzylic Carbon (-CH2-): The signal for the benzylic carbon is expected around δ 50-55 ppm.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak at m/z = 252.

-

Fragmentation Pattern: A prominent fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z = 91 is expected due to the facile cleavage of the benzylic C-N bond.

Infrared (IR) Spectroscopy:

-

N-O Stretching (Nitro Group): Strong absorption bands characteristic of the nitro group are expected around 1520 cm-1 (asymmetric) and 1340 cm-1 (symmetric).

-

C-H Stretching (Aromatic): Absorptions for the aromatic C-H bonds will be observed above 3000 cm-1.

-

C=C Stretching (Aromatic): Bands corresponding to the aromatic C=C stretching vibrations are expected in the 1600-1450 cm-1 region.

Safety Considerations

-

5-Nitroindole: Handle with care as it is a nitroaromatic compound.

-

Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

-

Benzyl Bromide: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The N-alkylation of 5-nitroindole with benzyl bromide provides a reliable and efficient pathway for the synthesis of this compound. The protocol outlined in this guide, along with the mechanistic insights and characterization data, serves as a comprehensive resource for researchers in the field. Careful control of reaction conditions, particularly the choice of a suitable base and anhydrous conditions, is paramount for achieving high yields and purity.

References

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. [Link]

-

Khan, I., et al. (2021). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 11(53), 33629-33644. [Link]

-

Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(16), 1503-1513. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10826725, 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 96913, 1-Benzylindole. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-5-nitro-indoline-2,3-dione. Retrieved from [Link]

-

Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Walter de Gruyter GmbH. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 65795-95-1. Retrieved from [Link]

Sources

physicochemical properties of 1-Benzyl-5-nitro-1H-indole

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-5-nitro-1H-indole

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The derivative, this compound, combines this key heterocyclic system with a benzyl group at the N-1 position and an electron-withdrawing nitro group at the C-5 position. This particular arrangement of functional groups makes it a molecule of interest for researchers in drug discovery. Related 5-nitroindole compounds have been investigated for their potential as anticancer agents, specifically as binders of the c-Myc G-quadruplex.[1][2] Furthermore, various 1-benzyl-indole derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[3][4]

A comprehensive understanding of the is paramount for any scientific investigation. These properties—including solubility, melting point, lipophilicity, and spectral characteristics—govern the compound's behavior in experimental assays, its pharmacokinetic profile, and its potential for development as a therapeutic agent. This guide provides a detailed examination of these core properties, offering both established data and validated experimental protocols for their determination, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is confirming its identity and purity through synthesis and structural elucidation.

1.1. Synthetic Pathway: N-Benzylation of 5-Nitroindole

The synthesis of this compound is most directly achieved through the N-alkylation of the 5-nitroindole precursor. The use of a strong base in an appropriate solvent facilitates the deprotonation of the indole nitrogen, which then acts as a nucleophile, attacking the electrophilic benzyl bromide. Dimethyl sulfoxide (DMSO) is an effective solvent for this type of reaction.[5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Setup: To a flask equipped with a magnetic stirrer, add 5-nitro-1H-indole (1.0 eq) and crushed potassium hydroxide (2.0 eq) to dimethyl sulfoxide (DMSO).

-

Deprotonation: Stir the mixture at room temperature for approximately 45 minutes to allow for the formation of the indole anion.

-

Alkylation: Add benzyl bromide (1.2-2.0 eq) to the mixture. The reaction is typically exothermic. Continue stirring for an additional 45-60 minutes.

-

Workup: Dilute the reaction mixture with water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water to remove residual DMSO and salts.

-

Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography or distillation to yield the final product.[5]

1.2. Structural Elucidation

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods.

| Property | Value / Expected Characteristics | Source/Reference |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [6] |

| Molecular Weight | 252.27 g/mol | |

| CAS Number | 65795-95-1 | [6] |

| ¹H NMR | Expected shifts: Aromatic protons (indole & benzyl rings), a characteristic singlet for the benzylic CH₂ protons (~5.4 ppm), with downfield shifts for protons on the nitro-substituted ring. | [7][8] |

| ¹³C NMR | Expected shifts: Signals corresponding to all 15 carbon atoms, including the benzylic CH₂ and distinct aromatic carbons. | [9] |

| IR Spectroscopy | Expected peaks: Strong characteristic absorptions for asymmetric and symmetric NO₂ stretching, C-H aromatic stretching, and C=C aromatic ring stretching. | [10] |

| Mass Spectrometry | Expected M/Z: A molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺ at ~253.09). | [9] |

Core Physicochemical Properties

These properties are critical for predicting a compound's behavior in biological systems and for designing appropriate experimental conditions.

2.1. Solubility Profile

Solubility is a key determinant of a compound's utility in biological assays and its potential for oral bioavailability. The structure of this compound—containing a large, non-polar benzyl group and indole core, along with a polar nitro group—suggests poor aqueous solubility but good solubility in polar aprotic organic solvents. The parent 5-nitroindole is known to be soluble in DMSO and ethanol but poorly soluble in water.[11] The addition of the lipophilic benzyl group is expected to further decrease its solubility in aqueous media.

Experimental Protocol: Qualitative Solubility Test [12]

-

Preparation: Add approximately 5-10 mg of this compound to five separate small test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent:

-

Water

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Hexane

-

-

Observation: Vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or is insoluble. For drug discovery applications, solubility in DMSO (for stock solutions) and PBS (for biological assays) is particularly important.

Causality Insight: The poor aqueous solubility is a direct result of the molecule's predominantly hydrophobic character. The large surface area of the fused aromatic rings and the benzyl group requires significant energy to disrupt the hydrogen-bonding network of water. Conversely, it dissolves readily in DMSO, a polar aprotic solvent capable of solvating both the polar nitro group and the non-polar regions of the molecule.

2.2. Melting Point

A compound's melting point is a fundamental physical constant that serves as an indicator of purity. A sharp, well-defined melting point range typically signifies a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.

Experimental Protocol: Melting Point Determination [13]

-

Sample Preparation: Finely crush a small, dry sample of purified this compound.

-

Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting point range.

2.3. Lipophilicity (LogP)

The partition coefficient (P), or its logarithmic form (LogP), measures the differential solubility of a compound in a biphasic system of a lipid-like solvent (n-octanol) and an aqueous solvent (water). It is a critical parameter in drug development for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Workflow for LogP determination via the shake-flask method.

Experimental Protocol: Shake-Flask Method for LogP [14]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

-

Sample Addition: Dissolve a precisely weighed amount of this compound in the n-octanol phase.

-

Partitioning: Add a known volume of the saturated water phase to the n-octanol solution.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient using the formula: P = [Concentration in n-octanol] / [Concentration in water]. The LogP is the base-10 logarithm of this value.

Stability and Toxicological Insights

While a full stability and toxicology profile is beyond the scope of this guide, preliminary insights can be drawn from related structures. The nitro group in this compound is generally a stable functional group. This is in contrast to related 5-aminoindole derivatives, which can be susceptible to air oxidation.[1]

From a toxicological perspective, it is important to note that the parent compound, 5-nitroindole, has been shown to exhibit cytotoxic effects in rat hepatocytes by disrupting mitochondrial electron transfer and energy transduction.[15] This suggests that any research involving this compound should proceed with appropriate safety precautions and consider potential mitochondrial toxicity as a possible biological effect.

Conclusion and Implications for Research

This compound is a synthetic heterocyclic compound with a structural framework relevant to modern drug discovery. This guide has detailed its core physicochemical properties and provided validated protocols for their experimental determination.

Key Takeaways for the Researcher:

-

Synthesis is straightforward via N-alkylation, allowing for accessible production in a laboratory setting.

-

The compound is expected to have very low aqueous solubility but good solubility in organic solvents like DMSO, which must be accounted for in the design of biological assays.

-

Its lipophilic character , which will be quantified by its LogP value, suggests it may readily cross cell membranes, a desirable property for targeting intracellular components.

-

The established cytotoxicity of the 5-nitroindole core warrants careful handling and consideration of potential off-target effects in biological studies.

By understanding and experimentally verifying these fundamental properties, researchers can effectively utilize this compound in their studies, interpret experimental results with greater confidence, and make informed decisions regarding its potential for further development.

References

-

PubChem. 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Available from: [Link]

-

Lama, D., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available from: [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Available from: [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. Available from: [Link]

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Available from: [Link]

-

Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available from: [Link]

-

Ternopil National Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available from: [Link]

-

Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

-

Li, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Available from: [Link]

-

Lignell, J. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available from: [Link]

-

Lama, D., et al. (2017). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]

-

El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. Available from: [Link]

-

Supporting Information for Indole Synthesis. (2023). Available from: [Link]

-

BIOFOUNT. 1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Available from: [Link]

-

Matrix Fine Chemicals. This compound | CAS 65795-95-1. Available from: [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Available from: [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses. Available from: [Link]

-

Solubility of Things. 5-Nitroindole. Available from: [Link]

-

PubChem. 1-Benzylindole. National Center for Biotechnology Information. Available from: [Link]

-

Ali, B., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available from: [Link]

-

El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

-

Goeptar, A. R., et al. (1993). Effect of 5-nitroindole on adenylate energy charge, oxidative phosphorylation, and lipid peroxidation in rat hepatocytes. Biochemical Pharmacology. Available from: [Link]

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]

- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. amherst.edu [amherst.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. books.rsc.org [books.rsc.org]

- 15. Effect of 5-nitroindole on adenylate energy charge, oxidative phosphorylation, and lipid peroxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Benzyl-5-nitro-1H-indole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals. The strategic introduction of specific functional groups to the indole ring system allows for the fine-tuning of its pharmacological properties. This guide focuses on a particularly intriguing derivative, 1-Benzyl-5-nitro-1H-indole , a molecule of significant interest in contemporary drug discovery. The presence of a nitro group at the 5-position and a benzyl group at the 1-position (the indole nitrogen) creates a unique electronic and steric profile, suggesting potential applications in oncology and other therapeutic areas. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential as a therapeutic agent, grounded in the broader context of nitroindole pharmacology.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65795-95-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | O=--INVALID-LINK--c1ccc2c(c1)ccn2Cc1ccccc1 | [2] |

| Appearance | Expected to be a crystalline solid | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 5-nitroindole with benzyl bromide. This reaction is a nucleophilic substitution where the deprotonated indole nitrogen acts as the nucleophile. The following protocol is a robust and reproducible method adapted from established procedures for the N-alkylation of indoles.[5][6][7]

Experimental Protocol: N-Benzylation of 5-Nitroindole

Materials:

-

5-Nitroindole

-

Benzyl bromide

-

Potassium hydroxide (KOH) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitroindole (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: To the stirred solution at room temperature, add a strong base such as potassium hydroxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise. The use of a strong base is crucial for the deprotonation of the indole nitrogen, forming the highly nucleophilic indolate anion.

-

Alkylation: After stirring for 30-60 minutes at room temperature to ensure complete deprotonation, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (5-nitroindole) is consumed.

-

Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layers are combined and washed with water and then brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Therapeutic Applications and Mechanism of Action

While specific studies on this compound are limited, the broader class of 5-nitroindoles has garnered significant attention for its therapeutic potential, particularly in oncology. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electronic properties of the indole ring, making these compounds promising candidates for various biological activities.

Anticancer Activity: Targeting G-Quadruplex DNA

A growing body of evidence suggests that 5-nitroindole derivatives can act as potent anticancer agents by targeting and stabilizing G-quadruplex (G4) DNA structures.[2][4] These are non-canonical secondary structures formed in guanine-rich regions of DNA, often found in the promoter regions of oncogenes like c-Myc.

Mechanism of Action:

-

G-Quadruplex Binding: The planar aromatic system of the this compound can intercalate into or stack on top of the G-tetrads of the G-quadruplex structure.

-

Stabilization: This binding stabilizes the G-quadruplex, effectively acting as a "roadblock" for the transcriptional machinery.

-

Downregulation of Oncogenes: By preventing the unwinding of the DNA, the transcription of the associated oncogene (e.g., c-Myc) is inhibited.

-

Induction of Apoptosis: The downregulation of key oncogenes can lead to cell cycle arrest and induce apoptosis (programmed cell death) in cancer cells.[4]

Signaling Pathway Diagram

Caption: Proposed mechanism of anticancer activity via G-quadruplex stabilization.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its synthesis is straightforward, relying on well-established N-alkylation chemistry. The presence of the 5-nitro group suggests a likely mechanism of action involving the stabilization of G-quadruplex DNA structures, leading to the downregulation of key oncogenes. Further research into the specific biological activities and pharmacological profile of this compound is warranted and holds the promise of yielding new therapeutic leads.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1-Benzyl-5-nitro-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-benzyl-5-nitro-1H-indole, a key intermediate in synthetic organic chemistry and drug discovery. A deep understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating effective drug delivery systems. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a self-validating framework for solubility determination and prediction. Through a detailed examination of the molecule's structural attributes and the physicochemical properties of common organic solvents, this guide aims to empower researchers to make informed decisions in their experimental designs.

Introduction: The Significance of Solubility in the Chemical Sciences

Solubility, the ability of a solute to form a homogeneous solution with a solvent, is a fundamental physicochemical property that governs a multitude of processes in chemical research and development.[1] For a compound like this compound, its solubility profile dictates crucial experimental parameters, including the choice of solvent for synthesis, extraction, chromatography, and crystallization.[2] In the context of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

This guide will delve into the specific solubility attributes of this compound, exploring the interplay between its molecular structure and the properties of various organic solvents. We will present a logical framework for predicting solubility based on the "like dissolves like" principle and provide a detailed, step-by-step protocol for the experimental determination of its solubility.[2]

Molecular Structure and Physicochemical Properties of this compound

A thorough understanding of the molecular structure of this compound is the cornerstone for predicting its solubility. The molecule, with the chemical formula C₁₅H₁₂N₂O₂, possesses distinct structural features that influence its polarity and intermolecular interactions.[3]

-

Indole Core: The bicyclic indole ring system is a relatively nonpolar, aromatic scaffold.

-

Benzyl Group: The benzyl substituent (C₆H₅CH₂-) attached to the indole nitrogen further contributes to the nonpolar character of the molecule.

-

Nitro Group: The nitro group (-NO₂) at the 5-position of the indole ring is a strong electron-withdrawing group, introducing significant polarity and the capacity for dipole-dipole interactions and weak hydrogen bonding.

The interplay of these functional groups results in a molecule with a moderate overall polarity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| Appearance | Likely a crystalline solid | Inferred from similar compounds[4] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a powerful predictive tool for estimating the solubility of a compound in a given solvent.[2] This principle is rooted in the thermodynamics of dissolution, which is governed by the change in Gibbs free energy (ΔG). A negative ΔG, indicating a spontaneous process, is favored by a negative enthalpy change (ΔH, exothermic) and a positive entropy change (ΔS, increased disorder).[5]

In the context of this compound, we can anticipate the following solubility trends:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF)): These solvents are expected to be effective at dissolving this compound. The dipole-dipole interactions between the solvent and the polar nitro group of the solute will facilitate dissolution.[6][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is predicted in these solvents. The hydroxyl group of the solvent can engage in hydrogen bonding with the oxygen atoms of the nitro group, promoting solvation.[6][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the nitro group, this compound is expected to have limited solubility in nonpolar solvents. The energy required to overcome the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.[8]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents, with their moderate polarity, are likely to be good solvents for this compound, effectively solvating both the polar and nonpolar regions of the molecule.[9]

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for obtaining accurate quantitative data. The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound.[10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). The temperature must be precisely controlled as solubility is temperature-dependent.[1]

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is truly saturated.[11]

-

-

Sampling and Preparation for Analysis:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

Withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the diluted sample from the saturated solution under the same HPLC conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

The trustworthiness of this protocol is ensured by several key features:

-

Use of Excess Solute: This guarantees that the solution reaches saturation.

-

Constant Temperature Equilibration: This accounts for the temperature dependence of solubility.[12][13]

-

Filtration: This removes undissolved particles, preventing artificially high results.

-

HPLC Quantification with Calibration Curve: This provides a highly accurate and reproducible method for concentration determination.

Expected Solubility Data (Hypothetical)

Based on the theoretical principles discussed, the following table presents a hypothetical summary of the expected solubility of this compound in various organic solvents at 25 °C.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions.[6] |

| Acetone | Polar Aprotic | High | Good dipole-dipole interactions.[7] |

| Acetonitrile | Polar Aprotic | Moderate to High | Effective solvation of the polar nitro group.[9] |

| Methanol | Polar Protic | Moderate | Hydrogen bonding with the nitro group.[7] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar.[7] |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | Balances polarity to solvate the entire molecule.[9] |

| Toluene | Nonpolar Aromatic | Low | Insufficient polarity to effectively solvate the nitro group. |

| Hexane | Nonpolar Aliphatic | Very Low | Mismatch in polarity leads to poor solvation.[7] |

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. This guide has provided a comprehensive framework for understanding and determining its solubility in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently and accurately assess the solubility of this important compound. The methodologies outlined herein are designed to be adaptable and to provide a high degree of scientific integrity, empowering scientists to optimize their experimental designs and accelerate their research endeavors.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Purdue University. (n.d.). Solubility. Retrieved from [Link]

-

JoVE. (2020). Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]

-

Organic Syntheses. (1974). 1-benzylindole. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5-Nitroindole. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

Middle East Technical University. (2022). THE ENANTIOSELECTIVE SYNTHESIS OF 2-INDOLYL-1-NITRO DERIVATIVES AND BODIPY DYES IN THE PRESENCE OF CHIRAL BIFUNCTIONAL SQUARAMIDE. Retrieved from [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. This compound | CAS 65795-95-1 [matrix-fine-chemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Video: Solubility - Concept [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. youtube.com [youtube.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Solubility [chem.fsu.edu]

The Therapeutic Potential of 1-Benzyl-5-nitro-1H-indole Derivatives: A Technical Guide to Unveiling Novel Drug Targets

Introduction: The Privileged Scaffold of 1-Benzyl-5-nitro-1H-indole

The indole nucleus, a fusion of a benzene and a pyrrole ring, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1] Its unique electronic and steric properties allow for interactions with a wide array of biological receptors and enzymes.[1][2] The strategic addition of a benzyl group at the N-1 position and a nitro group at the C-5 position of the indole core creates the this compound scaffold, a platform from which a multitude of potent and selective therapeutic agents have been developed. This technical guide delves into the key therapeutic targets of these derivatives, offering insights into their mechanisms of action and providing a framework for future drug discovery and development. Our exploration will focus on three primary therapeutic areas where these compounds have shown significant promise: oncology, infectious diseases, and inflammatory disorders.

Part 1: Oncological Targets - A Multi-pronged Attack on Cancer

This compound derivatives have emerged as potent anticancer agents, exhibiting activity against a range of cancer cell lines.[3] Their efficacy stems from their ability to interact with multiple, crucial cellular targets involved in cancer progression.

Targeting DNA Secondary Structures: The c-Myc G-Quadruplex

A novel and promising anticancer strategy involves the targeting of non-canonical DNA structures, such as G-quadruplexes (G4s). The promoter region of the c-Myc oncogene contains a G-rich sequence that can fold into a G4 structure, and stabilization of this structure can lead to the downregulation of c-Myc expression.[4]

Certain pyrrolidine-substituted 5-nitroindole derivatives have been identified as potent binders and stabilizers of the c-Myc G-quadruplex.[4][5] This interaction has been shown to downregulate c-Myc expression at both the transcriptional and translational levels, leading to cell cycle arrest and inhibition of cancer cell proliferation.[4][5]

Experimental Workflow: G-Quadruplex Binding Affinity Assessment

Caption: Workflow for assessing G-quadruplex binding affinity.

Protocol: FRET-Based G-Quadruplex Melting Assay

-

Preparation of G-Quadruplex DNA: A synthetic oligonucleotide corresponding to the c-Myc promoter sequence is labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively.

-

Annealing: The labeled oligonucleotide is annealed in a potassium-containing buffer to facilitate the formation of the G-quadruplex structure.

-

Incubation: The annealed G-quadruplex DNA is incubated with varying concentrations of the this compound derivative.

-

Thermal Melting: The temperature of the solution is gradually increased, causing the G-quadruplex to unfold.

-

Fluorescence Measurement: The fluorescence intensity is monitored as a function of temperature. In the folded state, the quencher is in close proximity to the donor, resulting in low fluorescence. Upon unfolding, the donor and quencher are separated, leading to an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical mediators of cell proliferation, survival, and angiogenesis.[6] Their dysregulation is a hallmark of many cancers.

Novel indole-6-carboxylate ester derivatives have been designed to target EGFR and VEGFR-2.[6] Docking studies have elucidated the binding patterns of these compounds within the ATP-binding pockets of these kinases, and in vitro assays have confirmed their ability to inhibit kinase activity.[6] This inhibition leads to the arrest of cancer cells in the G2/M phase of the cell cycle and the induction of apoptosis.[6]

Signaling Pathway: RTK Inhibition by Indole Derivatives

Caption: Inhibition of RTK signaling by indole derivatives.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[7] Indole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, including PI3K, Akt, and mTOR.[7] This inhibition effectively suppresses cancer cell growth.

Part 2: Antimicrobial Targets - Combating Drug Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health. This compound derivatives have demonstrated broad-spectrum antimicrobial activity, offering a potential avenue for the development of new anti-infective agents.[8][3][9][10]

Efflux Pump Inhibition in Staphylococcus aureus

One of the primary mechanisms of antibiotic resistance in Staphylococcus aureus is the overexpression of efflux pumps, such as NorA, which actively transport antibiotics out of the bacterial cell.[11] 5-nitro-2-phenylindole has been identified as a promising inhibitor of the NorA efflux pump, leading to a significant increase in the susceptibility of S. aureus to antibiotics like ciprofloxacin.[9][11] This suggests that this compound derivatives could act as adjuvants in combination with existing antibiotics to overcome resistance.

Experimental Workflow: Efflux Pump Inhibition Assay

Caption: Workflow for assessing efflux pump inhibition.

Part 3: Anti-inflammatory Targets - Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1-Benzyl-indole derivatives have been identified as potent inhibitors of a key enzyme in the inflammatory pathway.[12]

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is the enzyme responsible for releasing arachidonic acid from cell membranes.[12] Arachidonic acid is then converted into pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of cPLA2α represents an attractive therapeutic strategy for the treatment of inflammatory diseases.

Systematic structural variations of 1-benzylindole derivatives have led to the development of potent and selective inhibitors of cPLA2α with submicromolar activity.[13] These compounds offer a promising starting point for the development of novel anti-inflammatory drugs.

Conclusion and Future Directions

The this compound scaffold is a rich source of compounds with diverse and potent biological activities. The therapeutic targets identified to date span a wide range of cellular processes, from DNA replication and cell signaling to bacterial resistance and inflammation. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for the discovery of next-generation therapeutics. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to translate their preclinical promise into clinical reality.

References

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. Available at: [Link][14]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. Available at: [Link][2]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. Available at: [Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed. Available at: [Link][6]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link][1]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link][8]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link][4]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. De Gruyter. Available at: [Link][3]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Dove Press. Available at: [Link][9]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link][5]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. OUCI. Available at: [Link][10]

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]

-

Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. Available at: [Link][11]

-

Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. NIH. Available at: [Link]

-

Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link][15]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link][16]

-

1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. NIH. Available at: [Link][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [ouci.dntb.gov.ua]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. benchchem.com [benchchem.com]

- 13. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchr.org [jchr.org]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-Benzyl-5-nitro-1H-indole

Foreword: The Imperative of Spectroscopic Validation

In the realm of medicinal chemistry and materials science, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock upon which all subsequent research is built. For a compound such as 1-Benzyl-5-nitro-1H-indole (C₁₅H₁₂N₂O₂, M.W.: 252.27 g/mol ), a derivative of the privileged indole scaffold, a thorough spectroscopic analysis is not merely a procedural step but a fundamental requirement for ensuring scientific validity. The introduction of the benzyl group at the N1 position and a nitro group at the C5 position creates a unique electronic and steric environment, which will be reflected in its spectral signatures.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the acquisition and interpretation of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As direct experimental data for this specific compound is not widely published, this document serves as both a predictive guide and a methodological blueprint. It combines theoretical principles with practical, field-proven protocols to empower researchers to confidently characterize this molecule in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments, respectively.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is a self-validating system designed for reproducibility.[1][2]

Materials:

-

This compound (5-10 mg for ¹H NMR; 20-25 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) of high purity

-

Internal Standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in the solvent)

-

High-quality 5 mm NMR tube

-

Vortex mixer and Pasteur pipette

Procedure:

-

Sample Weighing & Dissolution: Accurately weigh the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but if solubility is an issue, DMSO-d₆ is an excellent alternative.[2]

-

Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

Filtration & Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

-

Acquisition: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Parameter Setup: Utilize standard acquisition parameters for a 400 or 500 MHz spectrometer. For ¹H NMR, a 30° pulse angle with 16-32 scans and a relaxation delay of 1-2 seconds is typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Caption: A standardized workflow for acquiring and processing NMR data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ will show distinct signals corresponding to the three main parts of the molecule. The electron-withdrawing nitro group at C5 will significantly deshield nearby protons (H4 and H6), shifting them downfield.[3]

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H4 | ~8.50 | d | ~2.2 | Strongly deshielded by the adjacent nitro group. |

| H6 | ~8.15 | dd | ~9.0, 2.2 | Deshielded by nitro group and coupled to H7 and H4. |

| H7 | ~7.50 | d | ~9.0 | Coupled to H6. |

| H2 | ~7.35 | d | ~3.2 | Typical chemical shift for the C2-H of an N-substituted indole. |

| Benzyl (ortho-H) | ~7.30 | m | - | Part of the multiplet for the benzyl phenyl protons. |

| Benzyl (meta/para-H) | ~7.25 | m | - | Part of the multiplet for the benzyl phenyl protons. |

| H3 | ~6.70 | d | ~3.2 | Typical chemical shift for the C3-H of an N-substituted indole. |

| CH₂ | ~5.40 | s | - | Benzylic protons adjacent to the indole nitrogen. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbon atoms attached to or near the electronegative nitrogen and oxygen atoms will be shifted downfield. Online prediction tools can provide a good estimate of these shifts.[4][5][6]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C5 | ~142.0 | Carbon directly attached to the nitro group. |

| C7a | ~138.0 | Indole bridgehead carbon. |

| Benzyl (ipso-C) | ~136.0 | Carbon of the benzyl group attached to the CH₂. |

| C3a | ~130.0 | Indole bridgehead carbon. |

| C2 | ~129.0 | C2 of the indole ring. |

| Benzyl (ortho/meta-C) | ~128.8 - 127.5 | Aromatic carbons of the benzyl group. |

| Benzyl (para-C) | ~127.0 | Aromatic carbon of the benzyl group. |

| C4 | ~118.0 | Deshielded by the adjacent nitro group. |

| C6 | ~117.5 | Influenced by the nitro group. |

| C7 | ~110.0 | C7 of the indole ring. |

| C3 | ~103.0 | C3 of the indole ring. |

| CH₂ | ~51.0 | Benzylic carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for identifying the key functional groups within a molecule. The most informative signals for this compound will be the strong absorptions from the nitro group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Modern FTIR spectrometers are often equipped with an ATR accessory, which allows for the analysis of solid samples with virtually no preparation.[7][8][9]

Procedure:

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[9] Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[8]

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

Caption: A simple workflow for solid sample analysis using ATR-FTIR.

Predicted IR Absorption Bands

The IR spectrum will be dominated by characteristic absorptions from the aromatic rings and the nitro group.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Indole & Benzyl) |

| 2950 - 2850 | Weak | C-H Stretch | Aliphatic (CH₂) |

| ~1610, ~1495 | Medium-Strong | C=C Stretch | Aromatic Rings |

| 1550 - 1475 | Very Strong | N-O Asymmetric Stretch | Aromatic Nitro |

| 1360 - 1290 | Very Strong | N-O Symmetric Stretch | Aromatic Nitro |

| ~740 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |

The two most diagnostic peaks will be the very strong N-O stretches, which are characteristic of aromatic nitro compounds and serve as a definitive fingerprint for this functionality.[10][11]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique ideal for polar organic molecules, providing a clear molecular ion peak with minimal in-source fragmentation.[12][13]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[14] A trace amount of formic acid can be added to promote protonation for positive ion mode.[15]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Full Scan Acquisition: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the protonated molecular ion, [M+H]⁺.

-

Tandem MS (MS/MS): To gain structural information, perform a product ion scan. Isolate the [M+H]⁺ ion (m/z 253.1) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₅H₁₂N₂O₂ has an odd number of nitrogen atoms, so according to the Nitrogen Rule, its nominal molecular weight (252) is an even number.[16] The ESI-MS spectrum in positive mode will show the protonated molecule.

-

Expected Molecular Ion: [M+H]⁺ = 253.1 m/z

The most likely fragmentation pathway involves the cleavage of the weakest bond, which is the benzylic C-N bond. This cleavage is highly favored as it produces the very stable benzyl cation.[17]

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 253.1 | [M+H]⁺ | [C₁₅H₁₃N₂O₂]⁺ |

| 91.1 | Benzyl Cation | [C₇H₇]⁺ |

| 161.0 | [M - C₇H₇]⁺ | [C₈H₅N₂O₂]⁺ |

Caption: Predicted fragmentation of this compound in MS/MS.

Conclusion: A Triad of Spectroscopic Certainty

The structural elucidation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. NMR defines the precise connectivity of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the critical nitro functional group. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. By following the detailed protocols and utilizing the predictive data outlined in this guide, researchers can achieve an unambiguous and robust characterization of this important indole derivative, ensuring the integrity and reliability of their scientific endeavors.

References

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

-

20230818 Indole Synthesis SI. (2023). [Supporting Information]. Retrieved from [Link]

-

Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Cohen, L. A., et al. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society. Retrieved from [Link]

-

The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

Chan, M. K., & Van den Ouweland, J. M. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

-

American Chemical Society. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... [Image]. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved from [Link]

-

All In One Basics. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. Retrieved from [Link]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [Presentation]. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. CASPRE [caspre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. edinst.com [edinst.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. uab.edu [uab.edu]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Activity of 1-Benzyl-5-nitro-1H-indole

Abstract